molecular formula C19H18IN3O2 B4382428 1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4382428
M. Wt: 447.3 g/mol
InChI Key: DNSNLYYZZNGDGP-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an iodophenyl group, and a dimethylphenoxy moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the iodophenyl group: This step often involves the iodination of an aromatic ring using reagents such as iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.

    Attachment of the dimethylphenoxy moiety: This can be accomplished through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate alkylating agent.

    Final coupling: The final step involves coupling the synthesized intermediates to form the desired compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace the iodine atom.

    Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium, and bases like potassium carbonate.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide depends on its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through various pathways. For example, it could act as an inhibitor or activator of a particular enzyme, leading to changes in cellular processes. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide: This compound has a similar pyrazole core but different substituents, which may result in different reactivity and biological activity.

    1-(2,4-dimethylphenoxy)-N-(4-bromophenyl)-1H-pyrazole-3-carboxamide: The presence of a bromine atom instead of iodine can influence the compound’s reactivity and interactions with molecular targets.

    1-(2,4-dimethylphenoxy)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: The fluorine substituent may impart different electronic properties, affecting the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(4-iodophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2/c1-13-3-8-18(14(2)11-13)25-12-23-10-9-17(22-23)19(24)21-16-6-4-15(20)5-7-16/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSNLYYZZNGDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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